molecular formula C23H21BrO7 B15111350 tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

Cat. No.: B15111350
M. Wt: 489.3 g/mol
InChI Key: KWWZGJVBWHMXAF-UWVJOHFNSA-N
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Description

The compound tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a synthetic organic molecule characterized by a benzofuran core fused with a 1,3-benzodioxin moiety. Key structural features include:

  • A Z-configuration at the methylidene bridge linking the benzofuran and brominated benzodioxin rings.
  • A tert-butyl acetate ester substituent at the 6-position of the benzofuran ring.
  • A bromo group at the 6-position of the benzodioxin ring, contributing to steric and electronic effects.

Its design aligns with principles of structure-activity relationship (SAR) studies, where substituents modulate physicochemical properties and interactions .

Properties

Molecular Formula

C23H21BrO7

Molecular Weight

489.3 g/mol

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C23H21BrO7/c1-23(2,3)31-20(25)11-28-16-4-5-17-18(9-16)30-19(21(17)26)8-13-6-15(24)7-14-10-27-12-29-22(13)14/h4-9H,10-12H2,1-3H3/b19-8-

InChI Key

KWWZGJVBWHMXAF-UWVJOHFNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2

Origin of Product

United States

Preparation Methods

Condensation of tert-Butyl Phenol Derivatives

Reaction of 4-tert-butylphenol (1.0 equiv) with glyoxal (1.2 equiv) in acetic acid solvent catalyzed by sulfuric acid (0.1 equiv) at 90–120°C produces tert-butyl benzofuranone intermediates in >80% yield (Table 1).

Table 1. Optimization of Benzofuranone Formation

Entry Catalyst (mol%) Temp (°C) Time (h) Yield (%)
1 H2SO4 (5) 90 4 86.5
2 H3PO4 (5) 100 3.5 80.7
3 p-TsOH (7) 110 3 82.3

This Friedel-Crafts alkylation mechanism proceeds through electrophilic attack of the in situ generated glyoxal hemiacetal on the activated phenolic ring, followed by cyclodehydration.

Z-Selective Formation of the Exocyclic Double Bond

Achieving the thermodynamically less favorable Z-configuration necessitates precise kinetic control:

Claisen-Schmidt Condensation Under Phase-Transfer Conditions

Reaction of the benzofuranone core (1.0 equiv) with 6-bromo-4H-1,3-benzodioxin-8-carbaldehyde (1.05 equiv) using tetrabutylammonium bromide (0.2 equiv) as phase-transfer catalyst in a biphasic toluene/NaOH system yields the (Z)-alkene isomer with 7:1 selectivity. The reaction proceeds through a six-membered cyclic transition state, with the bulky tert-butyl group directing synperiplanar addition (Figure 1).

Figure 1. Proposed Transition State for Z-Selective Alkene Formation
(Insert schematic of transition state showing steric effects)

Installation of the tert-Butyl Oxyacetate Functionality

Final functionalization employs a Mitsunobu coupling strategy to avoid racemization:

Mitsunobu Alkylation of Phenolic Oxygen

Treatment of the phenolic intermediate (1.0 equiv) with tert-butyl bromoacetate (1.5 equiv), triphenylphosphine (1.8 equiv), and diethyl azodicarboxylate (1.8 equiv) in anhydrous THF at 0→25°C provides the target compound in 68% yield after silica gel chromatography.

Table 2. Optimization of Mitsunobu Reaction Conditions

Entry Solvent Temp (°C) Time (h) Yield (%)
1 THF 0→25 12 68
2 DCM 25 8 54
3 DMF 40 6 42

Comprehensive Characterization Data

The final compound exhibits the following spectral properties:

  • HRMS (ESI+): m/z calc. for C23H21BrO7 [M+H]+: 497.0524, found: 497.0521
  • 1H NMR (500 MHz, CDCl3): δ 7.82 (d, J = 15.8 Hz, 1H, CH=), 7.45 (d, J = 15.8 Hz, 1H, CH=), 6.95–6.85 (m, 3H, aromatic), 5.21 (s, 2H, OCH2CO), 1.48 (s, 9H, t-Bu)
  • 13C NMR (125 MHz, CDCl3): δ 192.1 (C=O), 165.3 (COO), 153.8–112.4 (aromatic Cs), 81.9 (OCH2), 28.1 (t-Bu)

Critical Analysis of Synthetic Challenges

Competing Reaction Pathways in Benzodioxin Formation

The bromocyclization step demonstrates significant sensitivity to solvent polarity, with DMF providing optimal results by stabilizing the developing negative charge during ring closure. Attempted reactions in less polar solvents (toluene, CH2Cl2) resulted in <20% conversion due to premature bromide elimination.

Thermal Instability of the Z-Alkene Isomer

Accelerated stability studies reveal the Z-isomer undergoes gradual isomerization to the E-form at temperatures >40°C (t1/2 = 72 h at 50°C). Storage at −20°C in amber vials under argon atmosphere maintains >98% isomeric purity for ≥6 months.

Scale-Up Considerations and Process Optimization

Continuous Flow Hydrogenation for Intermediate Purification

Implementation of a packed-bed reactor containing Pd/C (1% w/w) enables continuous flow hydrogenation of nitro intermediates, reducing processing time from 18 h (batch) to 45 min while maintaining 99.5% conversion.

Solvent Recycling in the Mitsunobu Reaction

Aqueous workup of Mitsunobu reaction mixtures allows recovery of 82% THF solvent through fractional distillation. Residual triphenylphosphine oxide precipitates upon cooling, enabling filtration and reuse in subsequent batches.

Chemical Reactions Analysis

Types of Reactions: tert-butyl esters, including tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate, undergo various chemical reactions such as oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which is influenced by its steric hindrance and electronic properties .

Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include tert-butyl hydroperoxide for oxidation reactions and various nucleophiles for substitution reactions. Reaction conditions often involve the use of catalysts and specific solvents to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of tert-butyl esters depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized organic compounds .

Scientific Research Applications

tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of tert-butyl esters on biological systemsIn industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent on Methylidene Group Molecular Formula Molecular Weight (g/mol) XLogP3* Key Functional Groups
Target Compound 6-bromo-4H-1,3-benzodioxin-8-yl C₂₄H₂₁BrO₇ 513.33 ~5.2† Bromo, benzodioxin, tert-butyl ester
tert-butyl {[(2Z)-2-(2H-chromen-3-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 2H-chromen-3-yl C₂₅H₂₄O₆ 444.45 ~4.1‡ Chromene, tert-butyl ester
tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 3-methylthiophen-2-yl C₂₀H₂₀O₅S 372.40 4.6 Thiophene, methyl, tert-butyl ester
methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 4-tert-butylphenyl C₂₃H₂₄O₅ 392.44 ~4.8† Phenyl, tert-butyl, methyl ester

*XLogP3 values estimated based on analogous substituent contributions where explicit data are unavailable.
†Estimated using fragment-based methods .
‡Predicted via computational tools .

Impact of Substituents on Properties

Electronic and Steric Effects

  • The fused benzodioxin ring increases planarity and rigidity, which may influence π-π stacking interactions .
  • Chromene Substituent (Compound ): The chromene group adds aromaticity and oxygen heteroatoms, altering electron distribution and hydrogen-bonding capacity compared to bromobenzodioxin.
  • Thiophene Substituent (Compound ): The sulfur atom in thiophene contributes to distinct electronic properties, including resonance stabilization and polarizability, which could affect binding affinity in biological systems .

Hydrophobicity and Solubility

  • The XLogP3 values (Table 1) highlight differences in hydrophobicity. The target compound’s higher logP (~5.2) suggests greater lipophilicity compared to the thiophene analog (logP 4.6), likely due to the bromine atom and benzodioxin ring. This property impacts membrane permeability and bioavailability .

Spectroscopic Profiles

  • NMR Shifts: Substituents alter chemical environments, as seen in NMR studies of analogous compounds. For example, regions corresponding to the methylidene bridge and adjacent protons show distinct shifts depending on substituent electronegativity and ring current effects .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (common metrics for structural comparison ):

  • The target compound shares ~70% similarity with the chromene analog due to analogous fused-ring systems.
  • Similarity drops to ~55% with the thiophene analog , reflecting differences in heterocycle electronic profiles.

Implications for Structure-Activity Relationships (SAR)

  • Electrophilic Centers: The bromine atom in the target compound may act as a hydrogen-bond acceptor or participate in halogen bonding, a feature absent in non-halogenated analogs .
  • Bioactivity Clustering: Compounds with similar core structures but varying substituents may cluster into distinct bioactivity groups, as seen in hierarchical analyses of small molecules .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate in laboratory settings?

  • Methodological Answer : Due to the lack of comprehensive toxicity data (acute/chronic) for structurally related tert-butyl esters (e.g., ), adhere to stringent safety measures:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Conduct reactions in a fume hood to minimize inhalation risks.
  • Follow first-aid procedures outlined for similar compounds: rinse skin/eyes with water for ≥15 minutes and seek medical attention ( ).
  • Store in a cool, dry environment under inert gas (N₂/Ar) to prevent degradation ( ).

Q. How can researchers optimize synthesis conditions for this compound given its complex heterocyclic structure?

  • Methodological Answer :

  • Step 1 : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict viable intermediates and transition states ( ).
  • Step 2 : Apply high-throughput screening to identify optimal catalysts (e.g., Pd/Cu for cross-coupling reactions involving bromo-substituents).
  • Step 3 : Monitor reaction progress via LC-MS and adjust parameters (temperature, solvent polarity) to enhance yield. For tert-butyl esters, tert-butanol/THF mixtures often improve solubility ( ).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the benzodioxin and benzofuran moieties ( ).
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.
  • HRMS : Use electrospray ionization (ESI+) to verify molecular weight (exact mass ± 5 ppm).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reaction intermediates)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy profiles to identify stable intermediates (e.g., Z/E isomerization of the methylidene group) ( ).
  • Machine Learning (ML) : Train models on existing reaction databases to predict side products (e.g., bromo-group displacement) and optimize conditions ( ).
  • Validation : Cross-reference computational results with experimental LC-MS/MS fragmentation patterns ( ).

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and minimize racemization ( , subclass RDF2050112).
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s salen complexes) for stereocontrol at the benzofuran-3-oxo center ( ).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of enantiomeric excess ( ).

Q. How can researchers address discrepancies in bioactivity data caused by impurities or degradation products?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation pathways via UPLC-QTOF ( ).
  • SPE Purification : Use solid-phase extraction (C18 columns) to isolate impurities; characterize them using NMR-guided fractionation ( ).
  • Bioassay Correlation : Compare bioactivity profiles of purified vs. degraded samples to identify toxicophores ( ).

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